(S)-Bendroflumethiazide is synthesized from benzothiadiazine derivatives. It is classified as a thiazide diuretic, which works by blocking sodium and chloride reabsorption at the distal convoluted tubule of the nephron. This results in increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The compound has a specific stereochemistry, with the "S" designation indicating its chiral nature, which is crucial for its pharmacological activity.
The synthesis of (S)-Bendroflumethiazide typically involves several methods, including classical organic reactions such as cyclization and functionalization of precursor compounds.
(S)-Bendroflumethiazide has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its conformation and interactions with biological targets.
(S)-Bendroflumethiazide participates in various chemical reactions that are important for its pharmacological activity:
The mechanism of action of (S)-Bendroflumethiazide involves:
Clinical studies have demonstrated that (S)-Bendroflumethiazide effectively lowers blood pressure and reduces fluid retention in patients with heart failure or hypertension .
(S)-Bendroflumethiazide has several scientific uses:
The systematic IUPAC name for (S)-Bendroflumethiazide is (S)-3-Benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide. This nomenclature defines the benzothiadiazine core (1,2,4-benzothiadiazine-1,1-dioxide), the trifluoromethyl substituent at C6, and the benzyl group at the chiral C3 position [1] [6]. The (S)-configuration arises from the stereogenic center at C3 of the dihydrobenzothiadiazine ring, where the benzyl moiety introduces asymmetry. The spatial orientation of the benzyl group influences receptor binding and pharmacokinetics, though racemic mixtures are more commonly documented in commercial formulations [3].
Table 1: Constitutional and Stereochemical Descriptors of (S)-Bendroflumethiazide
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂ |
Chiral Center | C3 position of 3,4-dihydro-2H-1,2,4-benzothiadiazine ring |
Absolute Configuration | (S) |
Key Synonymous Names | Bendrofluazide; Aprinox; Naturetin; Centyl |
X-ray Diffraction (XRD):(S)-Bendroflumethiazide crystallizes in a monoclinic system (space group P2₁). The crystal structure reveals intramolecular hydrogen bonding between the sulfonamide N–H and a sulfonyl oxygen, stabilizing the folded conformation. The benzyl group at C3 adopts an equatorial orientation relative to the heterocyclic ring, minimizing steric strain [6].
Nuclear Magnetic Resonance (NMR):¹⁹F NMR spectroscopy displays a characteristic singlet for the –CF₃ group at δ -63.8 ppm (referenced to CFCl₃). High-resolution ¹H NMR (DMSO-d₆) exhibits key signals:
Mass Spectrometry (MS):Electrospray Ionization (ESI-MS) in negative mode shows a dominant [M–H]⁻ ion at m/z 420.03. Fragmentation pathways include:
Table 2: Key Spectroscopic Signatures of (S)-Bendroflumethiazide
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR (DMSO-d₆) | δ 4.42 (d, 2H), 7.31 (s, 2H), 7.85 (s, 1H) | Benzyl CH₂; Sulfonamide NH₂; Aromatic H8 |
¹³C NMR | δ 124.5 (q, J = 272 Hz, –CF₃); 152.8 (C6) | Trifluoromethyl carbon; C6 of benzothiadiazine |
¹⁹F NMR | δ -63.8 (s) | –CF₃ group |
HRMS (ESI-) | m/z 420.0301 [M–H]⁻ (calc. 420.0305) | Molecular ion confirmation |
Solubility:(S)-Bendroflumethiazide is lipophilic, with aqueous solubility of 40 mg/L at 25°C. It demonstrates high solubility in dipolar aprotic solvents:
Partition Coefficient:The experimental logP (octanol-water) is 1.47, consistent with its low water solubility and high membrane permeability. Computational models (e.g., XLogP3) predict a logP of 1.82, reflecting minor deviations due to stereospecific solvation effects [6].
Thermal Stability:Differential Scanning Calorimetry (DSC) shows a sharp endothermic peak at 205–207°C, corresponding to melting without decomposition. Accelerated stability studies (45–60°C) indicate a degradation threshold of <5% over 7 months at ambient temperature when protected from light and humidity. Hydrolysis susceptibility is observed under acidic (pH <3) or alkaline (pH >10) conditions, cleaving the sulfonamide bond [3] [6].
Hydrogen Bonding Capacity:The molecule acts as a hydrogen bond acceptor (sulfonyl O, SO₂NH₂ N) and donor (SO₂NH₂). This profile influences crystal packing and protein binding, as confirmed by ¹⁹F NMR studies of Human Serum Albumin (HSA) interactions [4].
Table 3: Experimental Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | 205–207°C | DSC, sealed capillary |
logP (octanol-water) | 1.47 | Shake-flask method, 25°C |
Aqueous Solubility | 40 mg/L | Equilibrium solubility, pH 7.0, 25°C |
pKa (sulfonamide) | 8.53 ± 0.05 | Potentiometric titration, I=0.2 |
H-Bond Acceptors/Donors | 7 / 2 | IUPAC definition |
Degradation Threshold | 5% in 7 months | T = 25°C, RH = 75% [3] |
Table 4: Compound Synonyms and Identifiers
Identifier Type | Value |
---|---|
CAS Registry No. | 73-48-3 |
IUPAC Name | (S)-3-Benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide |
Common Synonyms | Aprinox; Naturetin; Bendrofluazide; Centyl |
SMILES | C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 |
InChI Key | HDWIHXWEUNVBIY-UHFFFAOYSA-N |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7